2,5-dichloro-N-(3-chlorobenzyl)benzamide
Description
2,5-Dichloro-N-(3-chlorobenzyl)benzamide is a halogenated aromatic amide derivative characterized by a benzamide core with chlorine substituents at the 2- and 5-positions of the benzene ring. The amide nitrogen is further substituted with a 3-chlorobenzyl group. Halogenated benzamides are widely studied for their herbicidal, fungicidal, and ligand-binding properties due to their stability and capacity for intermolecular interactions .
Properties
IUPAC Name |
2,5-dichloro-N-[(3-chlorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-10-3-1-2-9(6-10)8-18-14(19)12-7-11(16)4-5-13(12)17/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSNKBBNXVSAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-chlorobenzyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(3-chlorobenzyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The benzamide group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,5-Dichloro-N-(3-chlorobenzyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3-chlorobenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substitution Patterns on the Benzamide Core
Pronamide (3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide) :
- Substitution : 3,5-Dichloro on the benzamide core.
- Substituent : 1,1-Dimethylpropynyl group.
- Properties : Melting point = 155°C; molecular weight = 256.127 g/mol.
- Application : Commercial herbicide (e.g., Kerb®), effective in weed control due to its lipophilic propynyl group enhancing soil adsorption .
- Key Difference : The 3,5-dichloro configuration in Pronamide contrasts with the 2,5-dichloro pattern in the target compound, which may alter steric interactions and biological activity .
- 2,5-Dichloro-N-[1-(pyridin-4-yl)ethyl]benzamide (): Substitution: 2,5-Dichloro (identical to the target compound). Substituent: 1-(Pyridin-4-yl)ethyl group. Properties: Molecular weight = 295.17 g/mol; logP = 3.326 (indicative of moderate lipophilicity). Key Difference: The pyridinyl substituent introduces hydrogen-bonding capabilities absent in the target compound’s 3-chlorobenzyl group.
Heterocyclic Substituents
- 2,5-Dichloro-N-(4-(4-nitrophenyl)-1,3-thiazol-2-yl)benzamide (): Substitution: 2,5-Dichloro on benzamide. Substituent: 4-Nitrophenylthiazole group. Properties: Molecular weight = 394.23 g/mol; polar surface area increased by the nitro and thiazole groups. Application: Potential pharmaceutical or agrochemical research due to the electron-withdrawing nitro group enhancing reactivity . Key Difference: The thiazole-nitrophenyl moiety significantly increases molecular weight and polarity compared to the target compound’s simpler benzyl group.
Table 1: Comparative Analysis of Key Parameters
| Compound Name | Substituent Group | Molecular Weight (g/mol) | logP | Melting Point (°C) | Application |
|---|---|---|---|---|---|
| 2,5-Dichloro-N-(3-chlorobenzyl)benzamide | 3-Chlorobenzyl | ~294.1 (estimated) | ~3.5* | Not reported | Research (hypothetical) |
| Pronamide | 1,1-Dimethylpropynyl | 256.127 | ~2.8† | 155 | Herbicide |
| 2,5-Dichloro-N-(pyridinylethyl)benzamide | 1-(Pyridin-4-yl)ethyl | 295.17 | 3.326 | Not reported | Catalysis/Coordination |
| 2,5-Dichloro-N-(nitrophenylthiazol)amide | 4-(4-Nitrophenyl)-1,3-thiazol | 394.23 | ~1.5‡ | Not reported | Pharmaceutical research |
*Estimated based on 3-chlorobenzyl substituent’s hydrophobicity.
†Predicted using QSAR models for propynyl derivatives.
‡Lower logP due to nitro group’s polarity.
Key Observations :
Substituent Impact on Lipophilicity :
- The 3-chlorobenzyl group in the target compound likely confers higher lipophilicity (logP ~3.5) compared to Pronamide (logP ~2.8), enhancing membrane permeability but reducing water solubility.
- The pyridinyl group in balances lipophilicity and hydrogen-bonding capacity, making it suitable for coordination chemistry .
Biological Activity :
- Pronamide’s 3,5-dichloro pattern and compact propynyl group optimize herbicidal activity by facilitating root absorption .
- The 2,5-dichloro configuration in the target compound may shift biological targets due to altered electronic effects on the benzene ring.
Thermal Stability :
- Pronamide’s high melting point (155°C) reflects strong crystal packing from its rigid propynyl group, whereas the target compound’s flexible benzyl substituent may lower thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
